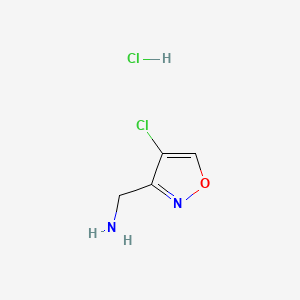
1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of 1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors.
Amination: The methanamine group is introduced through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated processes and stringent quality control measures.
Chemical Reactions Analysis
1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride involves its interaction with specific molecular targets. The chloro-substituted oxazole ring can interact with enzymes and receptors, modulating their activity. The methanamine group may also play a role in binding to biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride can be compared with other similar compounds, such as:
1-(4-Ethyl-1,2-oxazol-3-yl)methanaminehydrochloride: This compound has an ethyl group instead of a chloro group, leading to different chemical reactivity and applications.
1-(4-Bromo-1,2-oxazol-3-yl)methanaminehydrochloride: The presence of a bromo group imparts different electronic and steric properties.
1-(4-Methyl-1,2-oxazol-3-yl)methanaminehydrochloride: The methyl group affects the compound’s hydrophobicity and reactivity.
Properties
Molecular Formula |
C4H6Cl2N2O |
|---|---|
Molecular Weight |
169.01 g/mol |
IUPAC Name |
(4-chloro-1,2-oxazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H5ClN2O.ClH/c5-3-2-8-7-4(3)1-6;/h2H,1,6H2;1H |
InChI Key |
FBOPHDINLFMCSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)CN)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13628456.png)
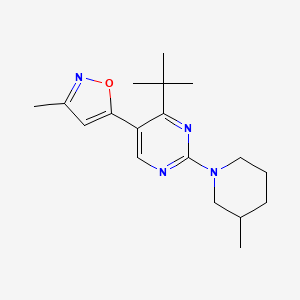
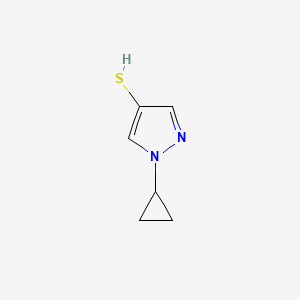

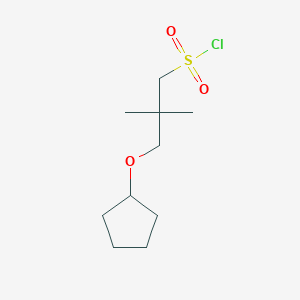

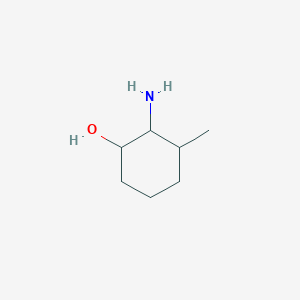
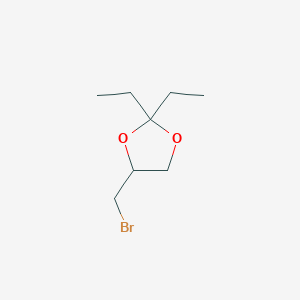
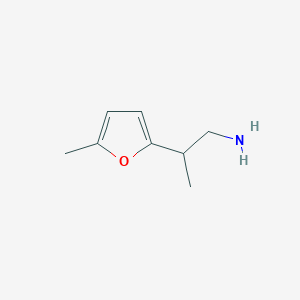
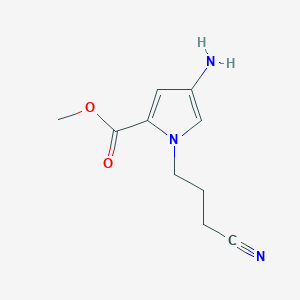
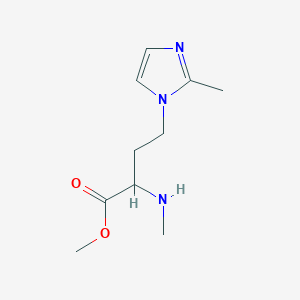
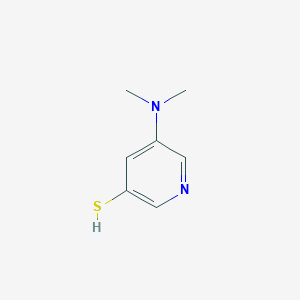
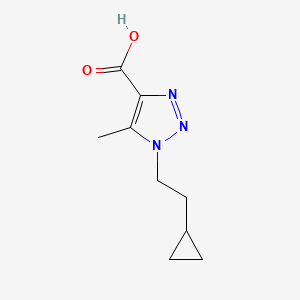
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexane-1-carboxylic acid](/img/structure/B13628521.png)
